5-(2-Methoxyphenyl)thiophene-2-carbaldehyde
Overview
Description
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a 2-methoxyphenyl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde typically involves the condensation of 2-methoxybenzaldehyde with thiophene-2-carboxaldehyde under acidic or basic conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-(2-Methoxyphenyl)thiophene-2-carboxylic acid.
Reduction: 5-(2-Methoxyphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: Similar structure but with the methoxy group at the 4-position.
5-Methyl-2-thiophenecarboxaldehyde: Lacks the methoxyphenyl group, resulting in different chemical properties.
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde: Contains a pyrazole ring instead of a methoxyphenyl group.
Uniqueness
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both the methoxyphenyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.
Biological Activity
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde is a heterocyclic compound known for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a 2-methoxyphenyl group and an aldehyde functional group. This unique structure contributes to its reactivity and potential biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study involving various arylthiophene derivatives, compounds similar to this one were screened for their ability to inhibit bacterial growth. The results demonstrated that several derivatives showed promising antibacterial effects against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound | IC50 (µg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | TBD |
4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | 27.1 | Urease inhibition |
3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile | 29.7 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have shown that similar thiophene derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
- Aromatic Interactions : The thiophene ring may participate in π-π stacking interactions, enhancing binding affinity to target proteins.
- Enzyme Inhibition : Studies have indicated that related compounds act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation .
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of thiophene carbaldehydes exhibited potent antibacterial activity, with some showing IC50 values comparable to standard antibiotics .
- Anticancer Evaluation : Research on related compounds revealed significant cytotoxic effects against breast and colon cancer cells, with mechanisms involving apoptosis induction .
Properties
IUPAC Name |
5-(2-methoxyphenyl)thiophene-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-11-5-3-2-4-10(11)12-7-6-9(8-13)15-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZXRQXNOYTTLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(S2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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